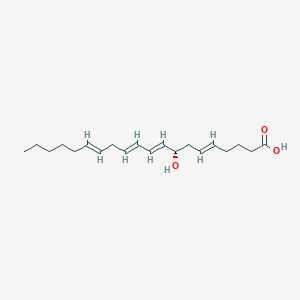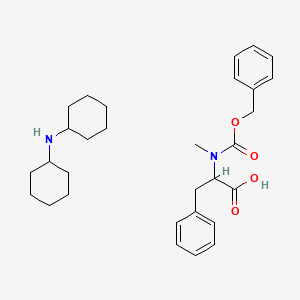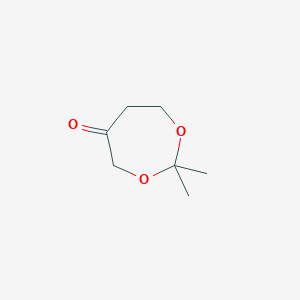
2,2-Dimethyl-1,3-dioxepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1,3-dioxepan-5-one is an organic compound with a unique seven-membered ring structure containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-1,3-dioxepan-5-one can be synthesized through various methods. One common approach involves the ring-opening polymerization of 1,5-dioxepan-2-one using organocatalysts such as 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) (t-BuP4), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under varied reaction conditions .
Industrial Production Methods: Industrial production methods for this compound often involve the use of high-performance liquid chromatography (HPLC) for purification and analysis. The compound can be prepared in large quantities using ring-opening polymerization techniques, which are scalable and efficient for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyl-1,3-dioxepan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically catalyzed by organocatalysts or metal-based catalysts.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include proline, α-silyloxy aldehydes, and DMSO. The reactions are often carried out under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions of this compound include various polymers and copolymers, which have applications in drug delivery systems and tissue engineering .
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1,3-dioxepan-5-one has a wide range of scientific research applications. In chemistry, it is used to create thermoresponsive and degradable hydrogels, which are promising materials for drug delivery carriers and cell culture scaffolds . In biology and medicine, these hydrogels can encapsulate proteins and genes, protecting them from denaturation and enzymatic digestion .
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1,3-dioxepan-5-one involves ring-opening polymerization, where the compound acts as a monomer that undergoes polymerization to form long-chain polymers. The molecular targets and pathways involved in this process include the activation of the monomer by organocatalysts, which facilitate the polymerization reaction .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2,2-Dimethyl-1,3-dioxepan-5-one include 1,5-dioxepan-2-one and 2-methylene-1,3-dioxepane . These compounds also have ring structures with oxygen atoms and are used in polymer chemistry.
Uniqueness: What sets this compound apart from similar compounds is its unique seven-membered ring structure, which provides distinct properties such as enhanced stability and reactivity. This makes it particularly suitable for creating thermoresponsive and degradable polymers .
Propiedades
Fórmula molecular |
C7H12O3 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
2,2-dimethyl-1,3-dioxepan-5-one |
InChI |
InChI=1S/C7H12O3/c1-7(2)9-4-3-6(8)5-10-7/h3-5H2,1-2H3 |
Clave InChI |
CMBZJDYCDJAHJV-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCC(=O)CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


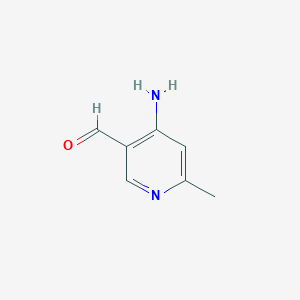
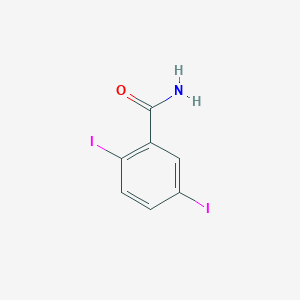
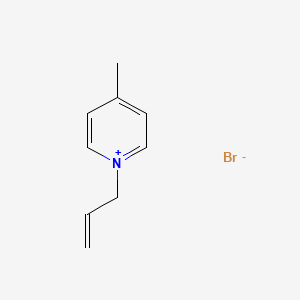
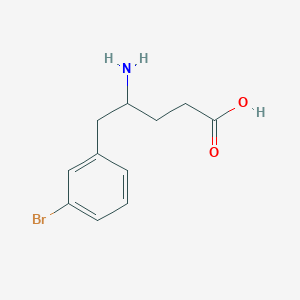
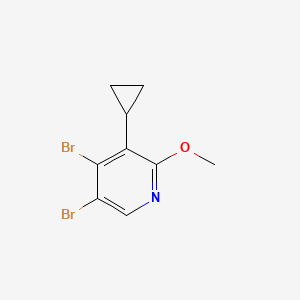
![Methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate](/img/structure/B13901216.png)
![[1,3]Thiazolo[5,4-b]pyridin-6-ylmethanol](/img/structure/B13901224.png)
![5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine](/img/structure/B13901225.png)
![Ethanone, 1-[6-(methylthio)-3-pyridinyl]-](/img/structure/B13901243.png)
![6-[(2-azido-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13901252.png)
![1,7-Dioxaspiro[3.5]nonan-3-OL](/img/structure/B13901255.png)
